9-Piperazino Ofloxacin

Overview

Description

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, ofloxacin. It is known for its potent antibacterial activity, particularly against gram-positive bacteria. This compound is a selective inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for maintaining the integrity of bacterial DNA .

Mechanism of Action

Target of Action

9-Piperazino Ofloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these enzymes . By inhibiting the function of DNA gyrase and topoisomerase IV, this compound halts DNA replication, thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the drug disrupts the normal supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . These properties impact the drug’s bioavailability, determining the concentration of the drug that reaches the site of action and the duration of its effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA replication and transcription. This leads to the cessation of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria . The drug is effective against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability . Additionally, the presence of other substances in the environment, such as certain ions or compounds, could potentially interact with the drug and affect its action . .

Biochemical Analysis

Biochemical Properties

9-Piperazino Ofloxacin interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA . The interaction between this compound and these enzymes inhibits their function, thereby disrupting DNA replication in bacteria .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication, which in turn affects cellular processes such as cell division . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial efficacy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the function of these enzymes, disrupting the process of DNA replication in bacteria . This disruption in DNA replication prevents the bacteria from dividing and proliferating, leading to their death .

Temporal Effects in Laboratory Settings

It has been shown to have antibacterial efficacy against gram-positive species in vitro

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Piperazino Ofloxacin involves the modification of the ofloxacin molecule. The process typically includes the introduction of a piperazine ring at the 9th position of the ofloxacin structure. This modification enhances the antibacterial properties of the compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pH conditions, often using catalysts to speed up the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: The compound can also be reduced under specific conditions, altering its chemical structure and properties.

Substitution: Substitution reactions involving this compound typically occur at the piperazine ring, where different substituents can be introduced to modify its activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with altered antibacterial properties .

Scientific Research Applications

9-Piperazino Ofloxacin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of fluoroquinolones under different chemical conditions.

Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: Explored for its potential in treating infections caused by gram-positive bacteria, especially in cases where other antibiotics are ineffective.

Industry: Utilized in the development of new antibacterial coatings and materials.

Comparison with Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Norfloxacin

Comparison: Compared to other fluoroquinolones, 9-Piperazino Ofloxacin exhibits unique properties due to the presence of the piperazine ring. This modification enhances its activity against gram-positive bacteria and provides a broader spectrum of antibacterial activity. Additionally, this compound has shown efficacy in cases where other fluoroquinolones may be less effective .

Biological Activity

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, ofloxacin, known for its potent antibacterial properties. This compound primarily targets bacterial DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication and transcription. Its mechanism of action involves inhibiting these enzymes, leading to the disruption of bacterial cell division and growth.

Chemical Structure and Properties

- Chemical Formula : C18H20FN3O4

- Molecular Weight : 357.37 g/mol

- CAS Number : 197291-75-1

This compound acts by selectively inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the structural integrity of bacterial DNA. The inhibition leads to:

- Disruption of DNA supercoiling necessary for replication.

- Interference with transcription processes.

- Ultimately, cessation of bacterial cell division.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : 95% to 100% after oral administration.

- Peak Serum Concentration : Achieved within 2 to 3 hours post-dose.

- Half-Life : Approximately 5 to 8 hours, allowing for effective dosing schedules.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity, particularly against gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.5 |

| Enterococcus faecalis | 1 |

| Bacillus subtilis | 0.125 |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several gram-positive bacteria in laboratory settings, showcasing its potential as a treatment option for infections caused by these pathogens.

- Animal Models : Research involving animal models indicated that varying dosages of this compound produced different therapeutic outcomes, with higher doses correlating with increased antibacterial efficacy and reduced bacterial load.

- Toxicity Assessments : Toxicological evaluations revealed that while the compound is effective against bacteria, it also showed potential toxicity in certain animal studies, necessitating further research on safety profiles.

Interaction with Enzymes

The interaction of this compound with DNA gyrase and topoisomerase IV is characterized by:

- Binding affinity that leads to enzyme inhibition.

- Disruption of normal enzymatic functions essential for DNA replication.

Environmental Influences

The efficacy of this compound can be influenced by environmental factors such as pH and temperature, affecting its solubility and bioavailability. For instance, optimal activity is observed at physiological pH levels, which enhances its therapeutic potential in clinical settings.

Properties

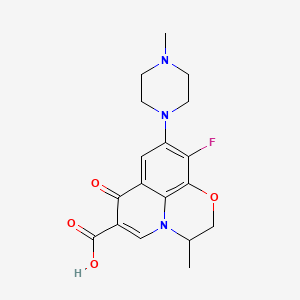

IUPAC Name |

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197291-75-1 | |

| Record name | 9-Piperazino ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PIPERAZINO OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.